

discovery and history of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Cat. No.:	B185599

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An In-depth Technical Guide to **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**

Core Document

Introduction

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is a synthetic aromatic sulfonamide that has garnered interest as a key intermediate in the synthesis of various chemical compounds, notably in the dyestuff industry and potentially in the development of therapeutic agents. Its chemical structure, featuring a primary aromatic amine, a sulfonamide linkage, and N-alkylation with both a methyl and a cyclohexyl group, provides a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound, with a focus on its role as a precursor in the production of acid dyes and its potential, though less documented, application in the synthesis of sulfonylurea derivatives with antidiabetic properties.

History and Discovery

The precise date and circumstances of the initial discovery of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** are not well-documented in publicly available scientific literature. However, its emergence is likely rooted in the broader exploration of sulfonamide chemistry that began in the early 20th century. The initial focus of sulfonamide research was on their antibacterial properties, leading to the development of sulfa drugs. Subsequently, the versatility

of the sulfonamide functional group led to its incorporation into a wide array of compounds with diverse applications, including diuretics, and later, antidiabetic agents. The use of this specific compound as a dye intermediate appears to be a more contemporary application, driven by the need for specific chromophoric and auxochromic properties in the final dye molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₂ S	[1] [2] [3] [4]
Molecular Weight	268.38 g/mol	[1] [2] [3] [4]
CAS Number	70693-59-3	[1] [2] [3] [4]
Appearance	Light brown crystalline powder	[5]
Melting Point	98-101 °C	
Boiling Point	428.1 ± 47.0 °C (Predicted)	[2]
Density	1.2 ± 0.1 g/cm ³	[5]
pKa	-0.03 ± 0.10 (Predicted)	[2]
XLogP3	3.03	[5]

Synthesis

The primary synthetic route to **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** involves a two-step process starting from 2-nitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide (Intermediate)

Materials:

- 2-Nitrobenzenesulfonyl chloride

- N-cyclohexylmethanamine
- Triethylamine or Sodium Carbonate
- Dichloromethane or Acetonitrile
- Magnetic stirrer
- Round-bottom flask
- Dropping funnel
- Ice bath

Procedure:

- Dissolve N-cyclohexylmethanamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Add triethylamine to the solution as a base.
- Slowly add a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane to the stirred reaction mixture via a dropping funnel.
- Maintain the reaction temperature below 5 °C during the addition.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide.
- Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Materials:

- N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or Palladium on carbon (Pd/C)
- Concentrated hydrochloric acid (for SnCl_2 reduction) or Hydrogen gas (for catalytic hydrogenation)
- Ethanol or Ethyl acetate
- Sodium bicarbonate solution
- Magnetic stirrer
- Round-bottom flask
- Reflux condenser (for SnCl_2 reduction) or Hydrogenation apparatus

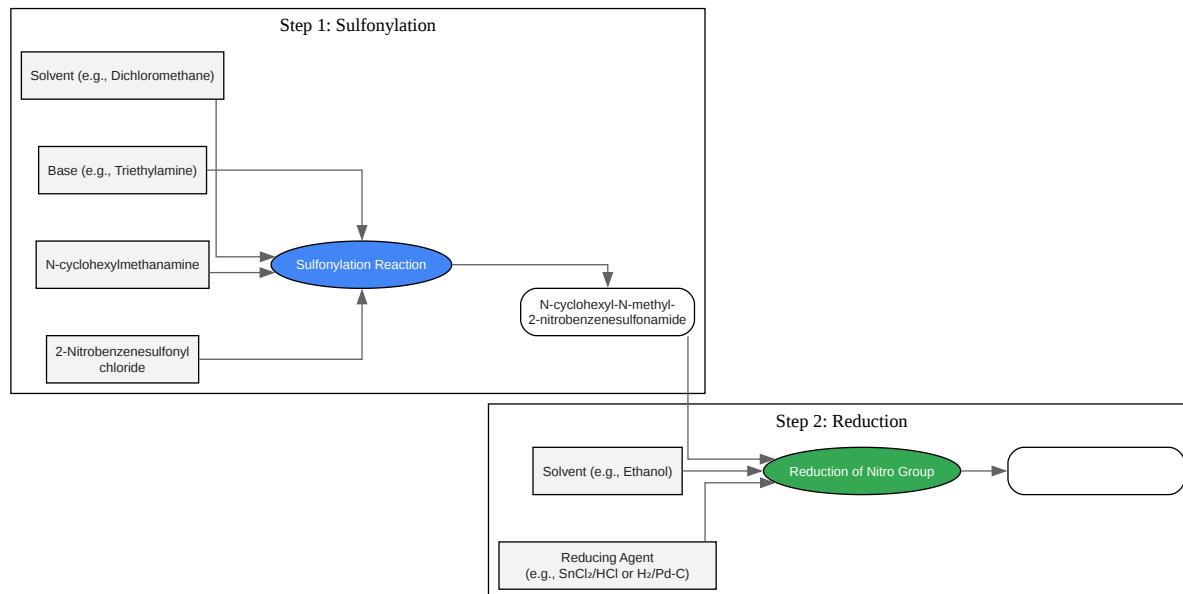
Procedure (Reduction using SnCl_2):

- Suspend N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide in ethanol in a round-bottom flask.
- Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
- Heat the mixture to reflux and stir for several hours until the reduction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**.

- Purify the product by recrystallization or column chromatography.

Procedure (Catalytic Hydrogenation):

- Dissolve N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide in ethanol or ethyl acetate in a hydrogenation vessel.
- Add a catalytic amount of palladium on carbon (5-10 mol%).
- Pressurize the vessel with hydrogen gas (typically 1-5 atm).
- Stir the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**.



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Caption: Synthetic workflow for **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**.

Applications

Intermediate in Dye Synthesis

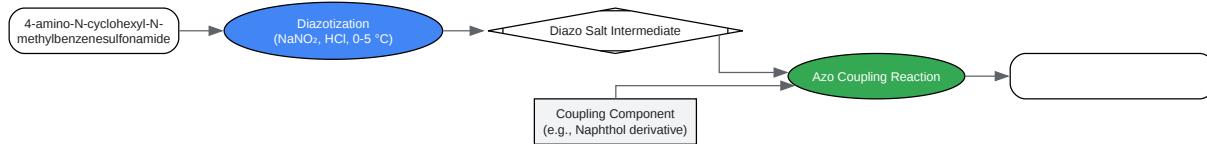
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide serves as a crucial intermediate in the manufacturing of several acid dyes.^[6] The primary amino group on the benzene ring is readily

diazotized and then coupled with various naphthol or other aromatic derivatives to produce azo dyes.

Known Dye Applications:

- Acid Red 361: This dye is used for coloring protein fibers such as wool and silk, as well as synthetic fibers like nylon.[7][8][9][10][11]
- Acid Red 57: Also used for dyeing protein and synthetic fibers.[6][12]
- Acid Orange 160: Provides vibrant orange shades for various materials.[6]

The general synthetic pathway for these dyes involves the diazotization of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** followed by an azo coupling reaction.



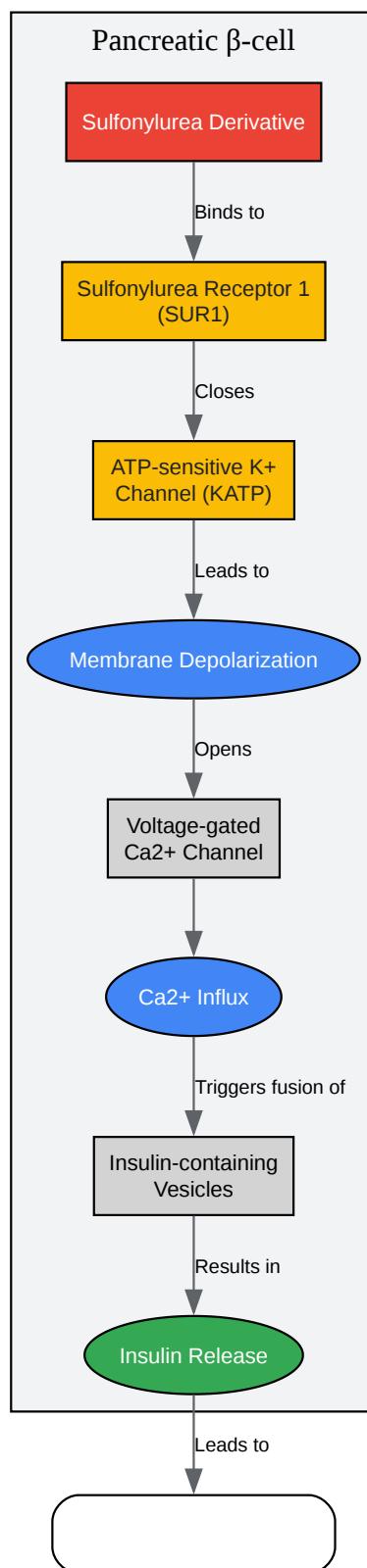
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Caption: General pathway for the synthesis of acid dyes.

Potential Precursor for Sulfonylurea Antidiabetic Agents

While less documented, the structure of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** makes it a plausible precursor for the synthesis of sulfonylurea derivatives. Sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[13][14][15][16][17][18] The general mechanism of action of sulfonylureas involves the stimulation of insulin release from the pancreatic β -cells.[15][18] They achieve this by binding to and closing the ATP-sensitive potassium (KATP) channels on the β -cell membrane, leading to depolarization and subsequent influx of calcium ions, which triggers insulin exocytosis.

The synthesis of a sulfonylurea from **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** would typically involve the reaction of the primary amino group with an isocyanate or a carbamate derivative. However, specific examples of clinically used or investigational sulfonylureas derived from this particular starting material are not readily found in the scientific literature.

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